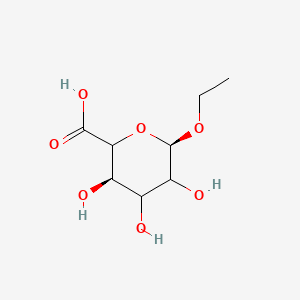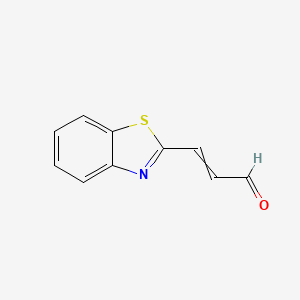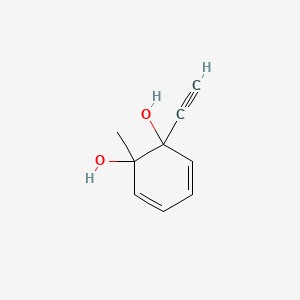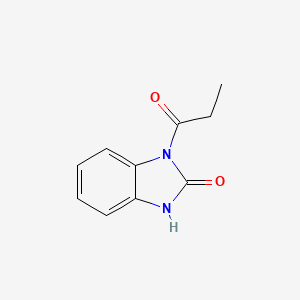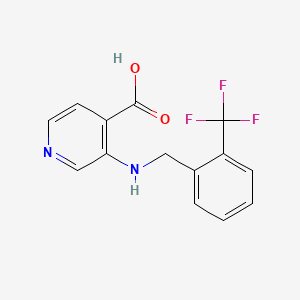
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid typically involves the reaction of 2-trifluoromethylbenzylamine with isonicotinic acid under specific conditions. One method involves heating 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile, followed by extraction and purification steps .
Industrial Production Methods
化学反应分析
Types of Reactions
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
科学研究应用
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)isonicotinic Acid: Similar structure but different functional groups.
2-Amino-3-(trifluoromethyl)benzoic Acid: Another compound with a trifluoromethyl group but different core structure.
Uniqueness
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable tool in research and industrial applications .
属性
分子式 |
C14H11F3N2O2 |
|---|---|
分子量 |
296.24 g/mol |
IUPAC 名称 |
3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21) |
InChI 键 |
MYVXEQOCNSZSIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


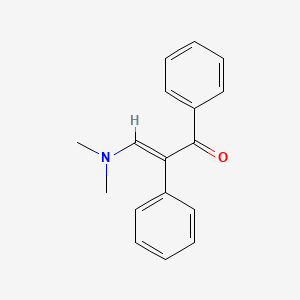

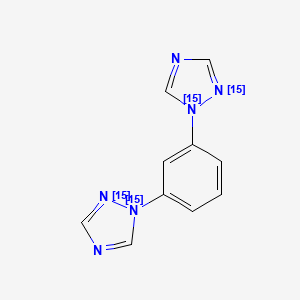
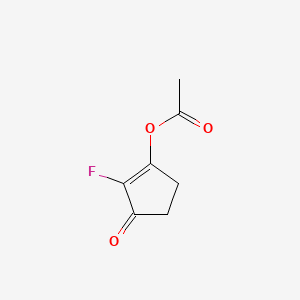
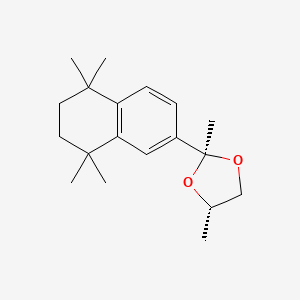
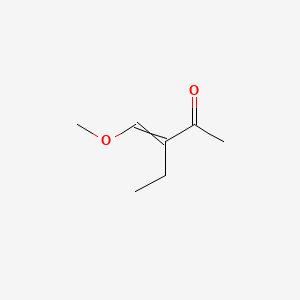

![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)

